3-(1-methyl-2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
Overview
Description
3-(1-methyl-2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a useful research compound. Its molecular formula is C18H20O4 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.13615911 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Structures and Synthesis
The compound has been studied in the context of its molecular structures, particularly in derivatives such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones. These structures, obtained via oxidative cyclization, have been analyzed using X-ray diffraction and NMR spectroscopy to understand their molecular and supramolecular structures. Such studies are crucial for the development of new synthetic methodologies and understanding the molecular architecture of related compounds (Padilla-Martínez et al., 2011).
Synthesis of Tetracyclic Derivatives
Research has been conducted on the synthesis of tetracyclic derivatives involving the compound's structural framework. These studies focus on creating novel structures like tetracyclic aza-naphthalen-9-ones and oxa-naphthalen-9-one, contributing to the development of new synthetic routes and expanding the chemical diversity of these compounds (Soman & Thaker, 2010).
Reactions with Zinc and Arylmethylene Cyclohexanones
The compound is involved in reactions with zinc and arylmethylene cyclohexanones, leading to the formation of various tetrahydrospiro[chromene-3,1'-cycloalkan]-2(4H)-ones. These reactions are significant for synthesizing spiro compounds, which have various applications in medicinal chemistry and material science (Kirillov et al., 2012).
Crystal and Molecular Structure Analysis
Crystallographic studies provide detailed insights into the compound's molecular and crystal structure. Such research is vital for understanding the stereochemistry and physical properties of these compounds, which can have implications in materials science and drug design (Brauer et al., 1976).
Analgesic Activity Studies
Although excluding information related to drug use and dosage, it's worth noting that derivatives of the compound have been researched for their potential analgesic activities. This research can lead to the development of new pain-relief medications with specific mechanisms of action (Kirillov et al., 2012).
Photochemical Behaviour
Studies on the photochemical behavior of related cyclopropa[c]chromenes in alcohols have been conducted. These investigations are essential for understanding the photochemical properties of these compounds, which can be utilized in the development of photoresponsive materials (Jackson et al., 1972).
Properties
IUPAC Name |
3-(3-oxobutan-2-yloxy)-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-11(19)12(2)21-13-8-9-15-14-6-4-3-5-7-16(14)18(20)22-17(15)10-13/h8-10,12H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNTWZPSZSYNCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC2=C(C=C1)C3=C(CCCCC3)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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